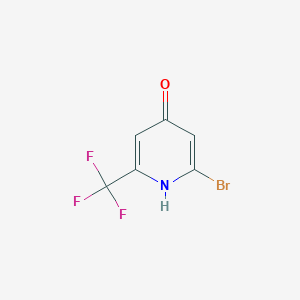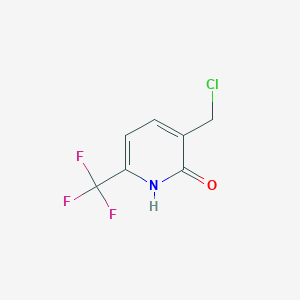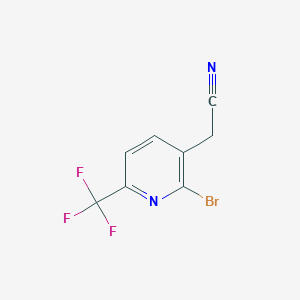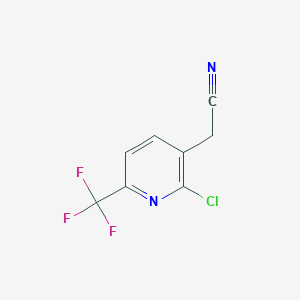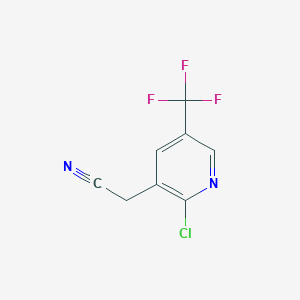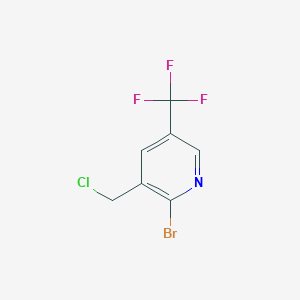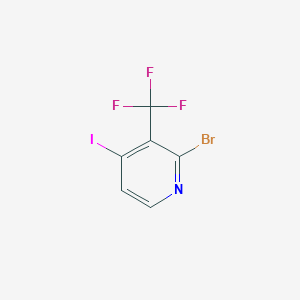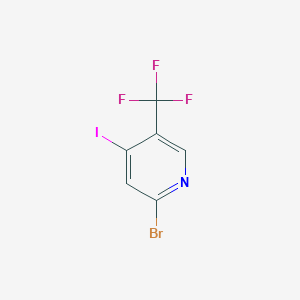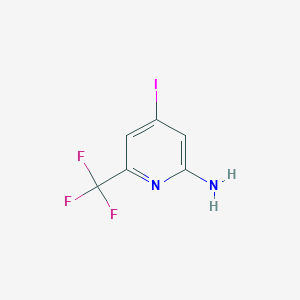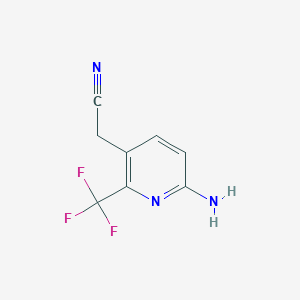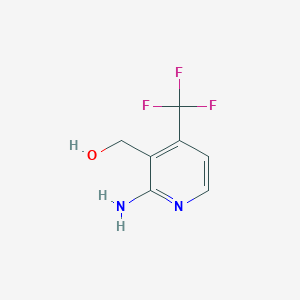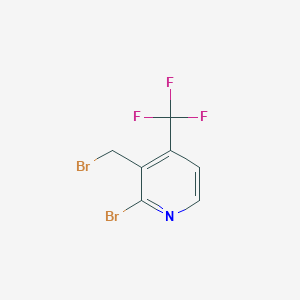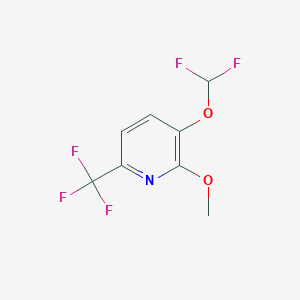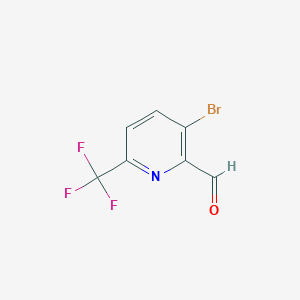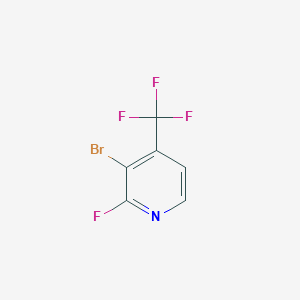
3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine
Overview
Description
“3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine” is a chemical compound that is used in the preparation of pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines as inhibitors of focal adhesion kinase (FAK) .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) derivatives, which includes “3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular structure of “3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine” is characterized by the presence of a fluorine atom and a pyridine in their structure . The unique physicochemical properties of this class of compounds are thought to be due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety .
Chemical Reactions Analysis
“3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine” acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine” are characterized by the presence of a fluorine atom and a pyridine in their structure . The unique physicochemical properties of this class of compounds are thought to be due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety .
Scientific Research Applications
Synthesis of Poly-Substituted Pyridines
3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine is used in synthesizing poly-substituted pyridines. A study by Chen et al. (2010) describes a strategy for synthesizing poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines using C-F bond breaking of the anionically activated fluoroalkyl group, providing a supplement to pyridine synthesis (Chen et al., 2010).
Deprotonative Functionalization with Aldehydes
Research by Shigeno et al. (2019) demonstrates the deprotonative functionalization of pyridine derivatives with aldehydes using an amide base. This method efficiently reacts pyridine substrates bearing two electron-withdrawing substituents at the 3- and 5-positions with various aldehydes, including arylaldehydes (Shigeno et al., 2019).
Preparation of Trifluoromethyl-Substituted Pyridines
Cottet and Schlosser (2002) extended a method for preparing trifluoromethyl substituted benzenes to the pyridine series. They successfully converted 2-iodopyridines into 2-(trifluoromethyl)pyridines by displacement of iodide with (trifluoromethyl)copper (Cottet & Schlosser, 2002).
Radiopharmaceutical Applications
Brugarolas et al. (2016) describe the synthesis of meta-substituted 3-fluoro-4-aminopyridine, important in pharmaceuticals and radiopharmaceuticals. They achieved this via direct fluorination of a pyridine N-oxide, demonstrating a new approach for the synthesis of these structures (Brugarolas et al., 2016).
Spectroscopic and Antimicrobial Studies
Vural and Kara (2017) conducted spectroscopic characterization of a related compound, 5-Bromo-2-(trifluoromethyl)pyridine, using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. They also examined its antimicrobial activities (Vural & Kara, 2017).
Safety And Hazards
“3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
Future Directions
properties
IUPAC Name |
3-bromo-2-fluoro-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF4N/c7-4-3(6(9,10)11)1-2-12-5(4)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNPYUHMKBSSIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



